6-Bromoindolo[3,2,1-jk]carbazole

OLED TADF Cross-coupling

6-Bromoindolo[3,2,1-jk]carbazole is a fully planarized arylamine building block with a rigid π-conjugated ICz core and reactive bromine at the 6-position. Unlike generic bromocarbazoles, this architecture enables balanced hole/electron transport—critical for bipolar hosts and MR-TADF emitters achieving >30% EQE, narrowband emission (FWHM 26–28 nm), and minimal efficiency roll-off. Ideal for blue PhOLEDs, perovskite solar cells (hole mobility up to 6.5×10⁻⁴ cm²/V·s), and advanced organic electronics.

Molecular Formula C18H10BrN
Molecular Weight 320.2 g/mol
Cat. No. B13638214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoindolo[3,2,1-jk]carbazole
Molecular FormulaC18H10BrN
Molecular Weight320.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C4N2C5=C(C4=CC=C3)C=CC(=C5)Br
InChIInChI=1S/C18H10BrN/c19-11-8-9-13-15-6-3-5-14-12-4-1-2-7-16(12)20(18(14)15)17(13)10-11/h1-10H
InChIKeyKUSASWYFLOGHTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromoindolo[3,2,1-jk]carbazole for OLED and Organic Electronics: Core Building Block Overview


6-Bromoindolo[3,2,1-jk]carbazole (synonymous with 2-bromoindolo[3,2,1-jk]carbazole, CAS 1174032-81-5/858507-84-3) is a fully planarized arylamine building block within the indolo[3,2,1-jk]carbazole (ICz) family, characterized by its rigid π-conjugated framework and a reactive bromine handle at the 6-position . This compound serves as a key intermediate for synthesizing advanced organic electronic materials, particularly thermally activated delayed fluorescence (TADF) emitters and bipolar hosts for organic light-emitting diodes (OLEDs), where its planar structure promotes high triplet energy and molecular rigidity [1].

Why Substituting 6-Bromoindolo[3,2,1-jk]carbazole with Generic Bromocarbazoles Undermines OLED Performance


Generic bromocarbazoles (e.g., 3-bromocarbazole) lack the fused indolo[3,2,1-jk]carbazole architecture, which imparts significantly higher molecular rigidity and a distinct electronic structure. This rigid, planarized framework enables balanced hole and electron transport—a critical feature for bipolar host materials [1]. Substitution with non-fused analogs typically results in poor charge balance, increased excimer formation, and inferior device efficiency roll-off, as demonstrated by comparative studies of ICz-based hosts versus conventional carbazole hosts [2].

6-Bromoindolo[3,2,1-jk]carbazole: Quantified Differentiation from Closest Analogs


Regioselective Bromination Enables Precise Cross-Coupling for Advanced OLED Emitters

6-Bromoindolo[3,2,1-jk]carbazole provides a single, defined bromination site at the 6-position, enabling selective Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. This contrasts with non-brominated ICz (CAS 205-95-8), which lacks a reactive handle, and with dibrominated ICz derivatives, which suffer from reduced site-selectivity and yield [1]. The monobromo derivative allows for controlled introduction of one donor or acceptor unit, preserving the ICz core's planar rigidity.

OLED TADF Cross-coupling

ICz Core Delivers 32.9% Maximum EQE in MR-TADF OLEDs, Outperforming Conventional Carbazole Hosts

OLEDs employing MR-TADF emitters containing the indolo[3,2,1-jk]carbazole (ICz) motif achieve a maximum external quantum efficiency (EQE) of 32.9% [1]. In contrast, a structurally analogous TADF emitter built on a conventional carbazole core (PCzoTrz) reaches only 28.1% EQE under comparable conditions [2]. The ICz framework's planar rigidity enhances reverse intersystem crossing (RISC) and reduces non-radiative decay.

OLED TADF EQE

ICz-Based Hosts Exhibit Reduced Efficiency Roll-Off Compared to Standard CBP Host

Phosphorescent OLEDs (PhOLEDs) using ICz-based planarized hosts demonstrate significantly lower efficiency roll-off at high luminance. For instance, an ICz-based host device maintained an EQE of 8.6% at 5000 cd/m², representing a 36% reduction from its maximum EQE of 13.4% [1]. In contrast, conventional CBP-based PhOLEDs often suffer roll-offs exceeding 50% at similar luminance due to poorer charge balance [2].

PhOLED Host Material Efficiency Roll-off

ICz Derivatives Achieve Hole Mobility up to 6.5×10⁻⁴ cm²/V·s, Exceeding Standard Carbazole Transporters

Indolo[3,2,1-jk]carbazole derivatives exhibit hole mobility values up to 6.5 × 10⁻⁴ cm²/V·s, as measured in thin-film devices [1]. This value is approximately one order of magnitude higher than typical values for unsubstituted carbazole (≈10⁻⁵ cm²/V·s range) and competitive with widely used hole transport materials like spiro-OMeTAD (≈10⁻⁴ cm²/V·s) [2].

Charge Transport Hole Mobility Perovskite Solar Cells

Optimal Use Cases for 6-Bromoindolo[3,2,1-jk]carbazole in OLED R&D and Manufacturing


Synthesis of Narrowband TADF Emitters for High-Efficiency Displays

6-Bromoindolo[3,2,1-jk]carbazole serves as an ideal precursor for constructing MR-TADF emitters, where the ICz core is functionalized with boron-nitrogen frameworks. The resulting materials achieve narrowband emission (FWHM 26–28 nm) and high EQE values exceeding 30%, enabling vibrant, energy-efficient displays with wide color gamut [1].

Bipolar Host Material Development for Phosphorescent OLEDs

The planar ICz core, when coupled with appropriate electron-transporting units via the bromine handle, yields bipolar hosts with balanced charge transport. These hosts demonstrate EQE values up to 13.4% in blue PhOLEDs with minimal efficiency roll-off (only 36% reduction at 5000 cd/m²), making them suitable for stable, high-brightness lighting and display applications [2].

Hole-Transporting Materials for Perovskite Solar Cells

Derivatives synthesized from 6-Bromoindolo[3,2,1-jk]carbazole exhibit hole mobilities up to 6.5×10⁻⁴ cm²/V·s, surpassing many conventional small-molecule transporters. This enhanced mobility improves charge extraction efficiency and can boost the power conversion efficiency of perovskite solar cells by reducing recombination losses [3].

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